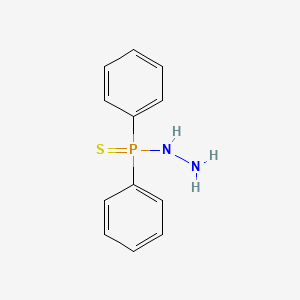

P,P-diphenylphosphinothioic hydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

P,P-diphenylphosphinothioic hydrazide is a specialty product used in proteomics research . It has a molecular formula of C12H13N2PS and a molecular weight of 248.283 .

Physical And Chemical Properties Analysis

P,P-diphenylphosphinothioic hydrazide has a melting point range of 76-78 degrees Celsius . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Spectrophotometric Analysis in Biological Liquids

P,P-diphenylphosphinothioic hydrazide has been studied for its potential in spectrophotometric determination within biological liquids. Evgen’ev et al. (1995) developed a spectrophotometric method for determining the content of such compounds in biological media, highlighting their importance in analytical chemistry and biological research. This method is notable for its selectivity and sensitivity, critical factors in biological and medical analysis (Evgen’ev et al., 1995).

Synthesis and Properties of Polymeric Materials

The compound has applications in the synthesis of polymeric materials. Hsiao and Chang (2000) demonstrated its use in creating poly(imide-hydrazide)s and poly(amide-imide-hydrazide)s, emphasizing its role in developing advanced materials with specific structural and physical properties (Hsiao & Chang, 2000).

Catalytic Activity in Chemical Reactions

The catalytic activity of P,P-diphenylphosphinothioic hydrazide in chemical reactions is another significant area of research. Yanchuk et al. (2003) studied its role in the reaction with phenyl isocyanate, providing insights into the compound's catalytic mechanisms and potential applications in various chemical syntheses (Yanchuk et al., 2003).

Neurotropic Activity

Liorber et al. (1986) explored the neurotropic activity of compounds related to P,P-diphenylphosphinothioic hydrazide, suggesting potential applications in treating various nervous conditions. This highlights its significance in neuropharmacology and neuroscience research (Liorber et al., 1986).

Anticancer and Antioxidant Applications

Research by Awad et al. (2018) explored the synthesis of compounds based on P,P-diphenylphosphinothioic hydrazide with applications in cancer treatment and antioxidant properties. This underscores its potential in pharmaceutical development and therapeutic research (Awad et al., 2018).

Liquid Crystalline Behavior in Chemistry

Du et al. (2021) studied hydrazide-functionalized compounds, including derivatives of P,P-diphenylphosphinothioic hydrazide, for their liquid crystalline behavior. This research contributes to our understanding of such compounds in materials science and their applications in creating advanced materials with specific properties (Du et al., 2021).

Safety And Hazards

The Safety Data Sheet (SDS) for P,P-diphenylphosphinothioic hydrazide includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety and hazard information, it is recommended to refer to the SDS.

Propriétés

IUPAC Name |

diphenylphosphinothioylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2PS/c13-14-15(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,13H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJFDYBHUUOGHNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368186 |

Source

|

| Record name | P,P-diphenylphosphinothioic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

P,P-diphenylphosphinothioic hydrazide | |

CAS RN |

41309-60-8 |

Source

|

| Record name | P,P-diphenylphosphinothioic hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

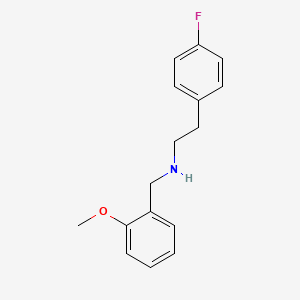

![(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1363866.png)

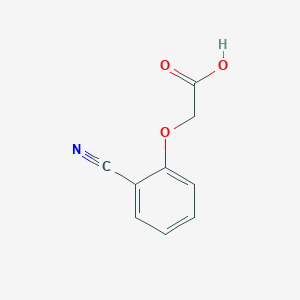

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)